molecular formula C17H14ClN3O3 B8320988 1-({5-Chloro-2-[(phenylmethyl)oxy]phenyl}methyl)-3-nitro-1H-pyrazole

1-({5-Chloro-2-[(phenylmethyl)oxy]phenyl}methyl)-3-nitro-1H-pyrazole

Cat. No.: B8320988
M. Wt: 343.8 g/mol
InChI Key: QKSKLOPODPBYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({5-Chloro-2-[(phenylmethyl)oxy]phenyl}methyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

1-[(5-chloro-2-phenylmethoxyphenyl)methyl]-3-nitropyrazole

InChI

InChI=1S/C17H14ClN3O3/c18-15-6-7-16(24-12-13-4-2-1-3-5-13)14(10-15)11-20-9-8-17(19-20)21(22)23/h1-10H,11-12H2

InChI Key

QKSKLOPODPBYQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-1H-pyrazole (Fluorochem) (0.505 g, 4.47 mmol) was dissolved in DMF (10 ml). Potassium carbonate (0.973 g, 7.04 mmol) and sodium iodide (75 mg, 0.50 mmol) were added. 2-(Bromomethyl)-4-chloro-1-[(phenylmethyl)oxy]benzene (WO2006066968) (1.33 g, 4.25 mmol) was added and washed in with further DMF (10 ml). The reaction was stirred at room temperature for 30 min, then concentrated in vacuo. The crude material was treated with water (150 ml). The aqueous mixture was extracted with EtOAc (3×150 ml). The combined organic extracts were dried (MgSO4) and concentrated in vacuo. The residue was purified on silica (70 g) using 0-100% EtOAc-cyclohexane. Appropriate fractions were concentrated in vacuo to give the title compound as a yellow solid (952 mg);
Quantity
0.505 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.973 g
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three

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